molecular formula C6H10N2O2S B13217944 Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B13217944
M. Wt: 174.22 g/mol
InChI Key: CMRXOEZNVKKVRZ-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-halo ester in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents used in the reaction are chosen to facilitate the process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: An organic compound with similar functional groups but different structural features.

    Thiazole derivatives: Other compounds in the thiazole family with varying substituents.

Uniqueness

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.

Biological Activity

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C5_5H7_7N2_2O2_2S
  • Molecular Weight : 167.18 g/mol
  • CAS Number : 15058-19-2

The compound features a thiazole ring that is known for its role in various biological activities, including antimicrobial and anticancer properties.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32.6 μg/mL
Escherichia coli47.5 μg/mL
Pseudomonas aeruginosa50 μg/mL

The compound's activity is comparable to standard antibiotics such as streptomycin and fluconazole, indicating its potential as an alternative treatment for infections caused by resistant strains .

2. Anticancer Properties

Recent research has highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been tested against several cancer cell lines:

Cell Line IC50_{50} (µg/mL)
A-431 (skin cancer)<1.98
HT29 (colon cancer)<1.61

These findings suggest that the compound can inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes. This inhibition may contribute to its anticancer effects by disrupting tumor cell metabolism .
  • Synergistic Effects : When combined with other antimicrobial agents, this compound may enhance the overall efficacy through synergistic mechanisms, reducing toxicity while improving therapeutic outcomes .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated significant activity against multi-drug resistant strains of Staphylococcus aureus. The results indicated that this compound could serve as a lead for developing new antibiotics targeting resistant bacterial infections .

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines revealed that this compound exhibited potent cytotoxic effects. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis and caspase activation assays, highlighting its potential as a chemotherapeutic agent .

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H10N2O2S/c1-10-6(9)4-3-11-5(2-7)8-4/h4H,2-3,7H2,1H3

InChI Key

CMRXOEZNVKKVRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSC(=N1)CN

Origin of Product

United States

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